molecular formula C16H14IN3O2 B11562296 2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

2-[(2E)-2-(3-iodobenzylidene)hydrazinyl]-N-(2-methylphenyl)-2-oxoacetamide

Cat. No.: B11562296
M. Wt: 407.21 g/mol
InChI Key: XCUIOVNXQUCHGM-VCHYOVAHSA-N
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Description

1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE is a complex organic compound characterized by its unique molecular structure

Preparation Methods

The synthesis of 1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE typically involves the condensation reaction between 3-iodobenzaldehyde and hydrazinecarboxamide, followed by the reaction with 2-methylbenzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the iodine atom, using nucleophiles like amines or thiols, leading to the formation of substituted products.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction rates and selectivity.

Scientific Research Applications

1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{N’-[(E)-(3-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-METHYLPHENYL)FORMAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C16H14IN3O2

Molecular Weight

407.21 g/mol

IUPAC Name

N'-[(E)-(3-iodophenyl)methylideneamino]-N-(2-methylphenyl)oxamide

InChI

InChI=1S/C16H14IN3O2/c1-11-5-2-3-8-14(11)19-15(21)16(22)20-18-10-12-6-4-7-13(17)9-12/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

XCUIOVNXQUCHGM-VCHYOVAHSA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)I

Canonical SMILES

CC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC(=CC=C2)I

Origin of Product

United States

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